Stannane, tributyl(cyclohexylidenemethyl)-
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Overview
Description
Stannane, tributyl(cyclohexylidenemethyl)-: is an organotin compound with the molecular formula C19H38Sn . It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon atoms. This compound is particularly interesting due to its unique structure, which includes a cyclohexylidenemethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stannylpotassium Generation: One method involves generating stannylpotassium reagents through the combination of silylstannanes and potassium tert-butoxide.
Tributyltin Hydride Preparation: Another method involves the reduction of tributyltin oxide with poly(methylhydrosiloxane) under reduced pressure.
Industrial Production Methods: Industrial production of stannane derivatives often involves large-scale reduction reactions using tributyltin oxide and other reducing agents. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction Reactions: Stannane, tributyl(cyclohexylidenemethyl)- can undergo reduction reactions, often facilitated by its organotin hydride nature.
Substitution Reactions: This compound can participate in substitution reactions, where the tin atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride, sodium borohydride, and poly(methylhydrosiloxane) are commonly used reducing agents.
Solvents: Tetrahydrofuran and dichloromethane are frequently used solvents in these reactions.
Major Products:
Hydrostannolysis Products: These include various organotin compounds formed through the hydrostannolysis of halides or related molecules.
Hydrostannation Products: These are formed through the addition of stannane to alkenes and alkynes.
Scientific Research Applications
Chemistry:
Radical Reactions: Stannane, tributyl(cyclohexylidenemethyl)- is used in radical reactions, such as the Barton-McCombie deoxygenation and enyne cyclization.
Biology and Medicine:
Biological Studies: Organotin compounds, including stannane derivatives, are studied for their potential biological activities and interactions with biomolecules.
Industry:
Mechanism of Action
Radical Mechanisms: Stannane, tributyl(cyclohexylidenemethyl)- primarily exerts its effects through radical mechanisms. The tin-hydrogen bond can cleave homolytically, generating stannyl radicals that participate in chain reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Tributyltin Hydride: This compound is similar in structure and reactivity but lacks the cyclohexylidenemethyl group.
Triphenyltin Hydride: Another similar compound, which has phenyl groups instead of butyl groups.
Uniqueness: Stannane, tributyl(cyclohexylidenemethyl)- is unique due to the presence of the cyclohexylidenemethyl group, which imparts distinct reactivity and steric properties compared to other stannane derivatives .
Properties
CAS No. |
88924-29-2 |
---|---|
Molecular Formula |
C19H38Sn |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
tributyl(cyclohexylidenemethyl)stannane |
InChI |
InChI=1S/C7H11.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h1H,2-6H2;3*1,3-4H2,2H3; |
InChI Key |
FUIPAINMEZYLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C1CCCCC1 |
Origin of Product |
United States |
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